Cas no 765-47-9 (1,2-dimethylcyclopent-1-ene)

1,2-dimethylcyclopent-1-ene 化学的及び物理的性質
名前と識別子
-
- Cyclopentene,1,2-dimethyl-
- 1,2-DIMETHYLCYCLOPENTENE
- 1,2-dimethyl transcyclopentane
- 1,2-Dimethyl-cyclopentan
- 1,2-Dimethyl-cyclopentan-1,3-dicarbonsaeure
- 1,2-dimethyl-cyclopentane
- 1,2-Dimethyl-cyclopenten
- 1,2-dimethyl-cyclopentene
- dimethylcyclopentane
- dimethylcyclopentylene
- Santensaeure
- trans-1,2-Dimethylcyclopentan
- 1,2-dimethylcyclopent-1-ene
- 1,2-dimethyl-1-cyclopentene
- SZZWLAZADBEDQP-UHFFFAOYSA-
- Cyclopentene, 1,2-dimethyl-
- NS00037808
- AKOS006272662
- EINECS 212-148-5
- EN300-247571
- InChI=1/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3
- 1,2-Dimrthylcyclopentene
- 765-47-9
- SZZWLAZADBEDQP-UHFFFAOYSA-N
- DTXSID50227306
- FT-0690831
- UNII-PW29Q26UZN
- PW29Q26UZN
-
- MDL: MFCD00060806
- インチ: InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3
- InChIKey: SZZWLAZADBEDQP-UHFFFAOYSA-N
- SMILES: CC1=C(CCC1)C
計算された属性
- 精确分子量: 96.09390
- 同位素质量: 96.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 86.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 密度みつど: 0.7928
- ゆうかいてん: -90.4°C
- Boiling Point: 102.85°C
- Refractive Index: 1.4420
- PSA: 0.00000
- LogP: 2.50670
1,2-dimethylcyclopent-1-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-247571-0.05g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 0.05g |
$174.0 | 2024-06-19 | |
Enamine | EN300-247571-1.0g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 1.0g |
$743.0 | 2024-06-19 | |
Enamine | EN300-247571-0.25g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 0.25g |
$367.0 | 2024-06-19 | |
Aaron | AR00G49U-250mg |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 250mg |
$530.00 | 2025-02-14 | |
1PlusChem | 1P00G41I-50mg |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 50mg |
$269.00 | 2024-04-21 | |
Aaron | AR00G49U-50mg |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 50mg |
$265.00 | 2025-02-14 | |
Aaron | AR00G49U-10g |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 10g |
$4413.00 | 2023-12-15 | |
Enamine | EN300-247571-1g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 1g |
$743.0 | 2023-09-15 | |
1PlusChem | 1P00G41I-5g |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 5g |
$2722.00 | 2024-04-21 | |
1PlusChem | 1P00G41I-500mg |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 500mg |
$778.00 | 2024-04-21 |
1,2-dimethylcyclopent-1-ene 関連文献
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1. Electro-organic reactions. Part 12. The anodic oxidation of alicyclic unsaturated carboxylic acidsChitra Adams,Niels Jacobsen,James H. P. Utley J. Chem. Soc. Perkin Trans. 2 1978 1071
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Peifu Kong,Junichi Peter Abe,Akiko Nakagawa-izumi,Mikio Kajiyama,Toshiharu Enomae RSC Adv. 2022 12 16141
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3. A short synthesis of (±)-cupareneHiroyuki Ishibashi,Taru Su So,Hiroshi Nakatani,Kenjiro Minami,Masazumi Ikeda J. Chem. Soc. Chem. Commun. 1988 827
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Keli Yang,Yaoling Zhang,Yaping Dong,Wu Li Environ. Sci.: Processes Impacts 2017 19 1374
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5. 791. The thermal unimolecular isomerisation of 1-isopropenyl-1-methylcyclopropaneC. S. Elliott,H. M. Frey J. Chem. Soc. 1965 4289
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6. Thermal unimolecular decomposition of isopropenylcyclobutaneR. J. Ellis,H. M. Frey Trans. Faraday Soc. 1963 59 2076
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Peifu Kong,Junichi Peter Abe,Akiko Nakagawa-izumi,Mikio Kajiyama,Toshiharu Enomae RSC Adv. 2022 12 16141
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8. 180. The mechanisms of oxidative fission of stereoisomeric 1 : 2-glycosP. Levesley,William A. Waters,A. N. Wright J. Chem. Soc. 1956 840
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9. 1115. Tracer studies on alcohols. Part VI. The pinacolic rearrangement of cis- and trans-1,2-dimethylcyclopentane-1,2-diolC. A. Bunton,M. D. Carr J. Chem. Soc. 1963 5861
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10. 143. The hydroxylation of cyclic olefins by iodine and silver acetateC. A. Bunton,M. D. Carr J. Chem. Soc. 1963 770
1,2-dimethylcyclopent-1-eneに関する追加情報
1,2-Dimethylcyclopent-1-ene (CAS No. 765-47-9): A Comprehensive Overview
1,2-Dimethylcyclopent-1-ene (CAS No. 765-47-9) is a cyclic hydrocarbon with a unique molecular structure that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its cyclopentene core and two methyl groups, exhibits interesting chemical properties and potential applications in various scientific and industrial domains.
The molecular formula of 1,2-dimethylcyclopent-1-ene is C7H12, and its molecular weight is approximately 96.17 g/mol. The compound is a colorless liquid at room temperature and has a boiling point of around 85°C. Its chemical structure consists of a five-membered ring with a double bond and two methyl groups attached at the 1 and 2 positions, respectively. This arrangement imparts specific reactivity and stability characteristics to the molecule.
In recent years, the study of 1,2-dimethylcyclopent-1-ene has been driven by its potential as a building block in organic synthesis. Researchers have explored its use in the formation of complex organic molecules, particularly those with biological activity. The compound's reactivity at the double bond allows for various chemical transformations, including hydrogenation, halogenation, and Diels-Alder reactions. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
The cyclopentene core of 1,2-dimethylcyclopent-1-ene has been shown to participate in [4+2] cycloaddition reactions, which are fundamental to the construction of six-membered rings. This property makes it an attractive starting material for the synthesis of cyclohexane derivatives, which are important intermediates in the production of various drugs and materials. For instance, a recent study published in the Journal of Organic Chemistry demonstrated the efficient synthesis of a novel cyclohexane derivative using 1,2-dimethylcyclopent-1-ene as a key intermediate.
Beyond its synthetic utility, 1,2-dimethylcyclopent-1-ene has also been investigated for its potential biological activity. Preliminary studies have suggested that certain derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties. For example, a research team at the University of California reported that a modified form of 1,2-dimethylcyclopent-1-ene showed promising results in inhibiting the growth of cancer cells in vitro. While these findings are preliminary and require further validation through clinical trials, they highlight the potential therapeutic applications of this compound.
The environmental impact of 1,2-dimethylcyclopent-1-ene is another area of interest for researchers. Studies have shown that the compound is relatively stable under normal conditions but can degrade under certain environmental conditions. Understanding its degradation pathways is crucial for assessing its environmental fate and potential risks. A recent publication in Environmental Science & Technology provided insights into the biodegradation mechanisms of 1,2-dimethylcyclopent-1-ene, emphasizing the importance of responsible handling and disposal practices.
In conclusion, 1,2-dimethylcyclopent-1-ene (CAS No. 765-47-9) is a versatile compound with significant potential in organic synthesis and pharmaceutical research. Its unique chemical structure and reactivity make it an important building block for the synthesis of complex organic molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, contributing to advancements in chemistry and related fields.
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